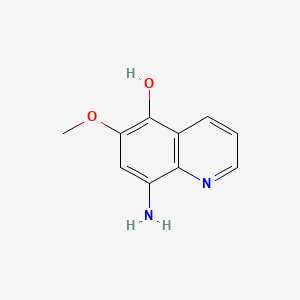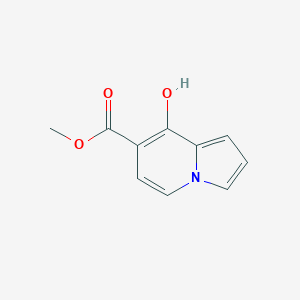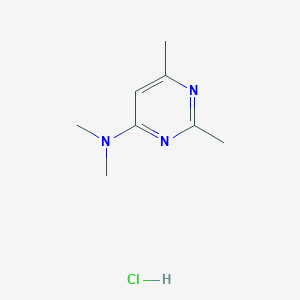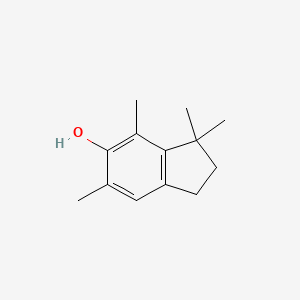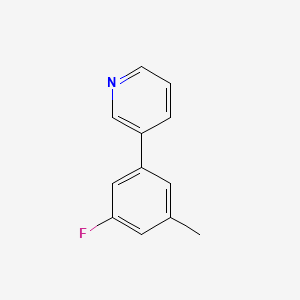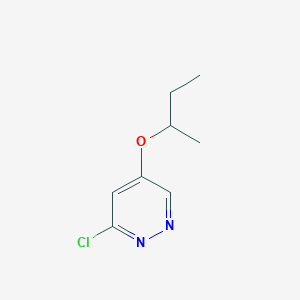
5-(sec-Butoxy)-3-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-Butoxy)-3-chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the sec-butoxy and chloro substituents on the pyridazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-3-chloropyridazine typically involves the nucleophilic substitution reaction of a suitable pyridazine derivative with sec-butyl alcohol in the presence of a base. One common method is the Williamson ether synthesis, where an alkoxide ion (formed by deprotonating sec-butyl alcohol with a strong base like sodium hydride) reacts with a 3-chloropyridazine derivative to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butoxy)-3-chloropyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic substitution: Various substituted pyridazines depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids derived from the sec-butoxy group.
Reduction: Dihydropyridazines or fully reduced pyridazines.
Scientific Research Applications
5-(sec-Butoxy)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(sec-Butoxy)-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(sec-Butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine: Another compound with a sec-butoxy group and a chloro substituent, used in similar applications.
4-sec-Butoxy-2-butanone: A ketone with a sec-butoxy group, used in organic synthesis and material science.
Uniqueness
5-(sec-Butoxy)-3-chloropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions can be leveraged for desired outcomes.
Properties
CAS No. |
1346698-34-7 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-butan-2-yloxy-3-chloropyridazine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3 |
InChI Key |
QVLMBFLKBRBWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



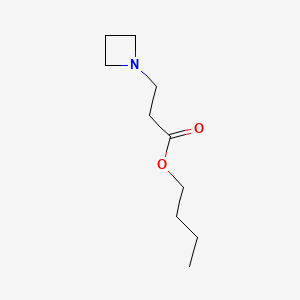
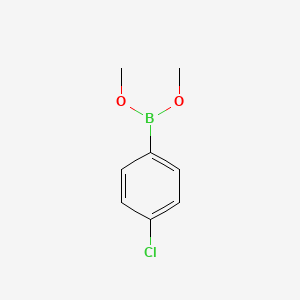
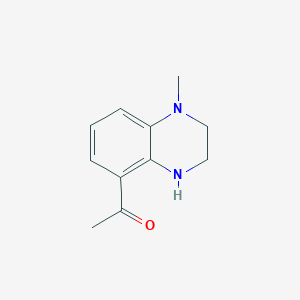
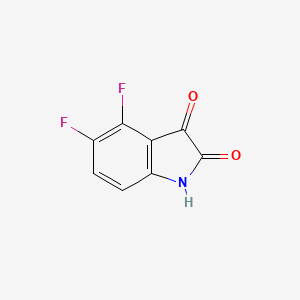
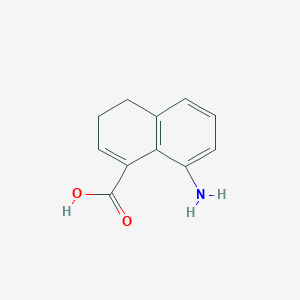
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
